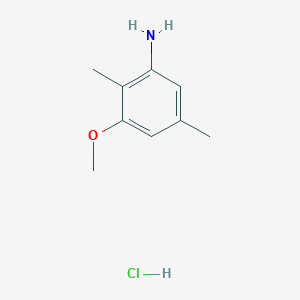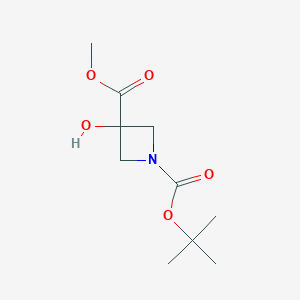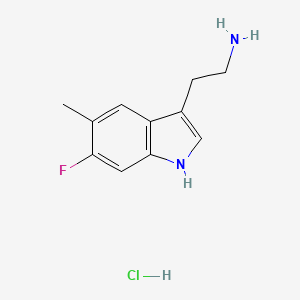
2-(6-氟-5-甲基-1H-吲哚-3-基)乙胺盐酸盐
描述
“2-(6-fluoro-5-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride” is a chemical compound with the molecular formula C11H14ClFN2 . It is a derivative of indole, a heterocyclic compound that is widely used in medicinal chemistry due to its diverse biological activities .
Molecular Structure Analysis
The molecular structure of “2-(6-fluoro-5-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride” can be analyzed using various spectroscopic techniques. For instance, Fourier-transform infrared spectroscopy (FT-IR) can provide information about the functional groups present in the molecule . Nuclear magnetic resonance (NMR) spectroscopy can provide detailed information about the molecular structure .
科学研究应用
合成和结构性质
- 该化合物已用于合成各种吲哚和格拉明衍生物,结构评估显示了结晶形式中的不同氢键和相互作用。这对开发具有特定性质的材料有影响 (Kukuljan、Kranjc 和 Perdih,2016)。
化学反应和衍生物
- 它参与了导致各种重排酰胺和 β-取代色胺的反应,展示了其在创建多样化学结构方面的多功能性 (Sanchez 和 Parcell,1990)。
催化和生物活性
- 用于合成表现出抗氧化和抗微生物活性的新型衍生物,表明其在药物应用中的潜力 (Rao 等人,2019)。
药理学研究
- 该化合物的某些衍生物已被证明是有效的 5-HT3 受体拮抗剂,表明其在开发针对血清素受体的药物中的应用 (Ohta 等人,1996)。
结构分析
- 该化合物已用于晶体学中进行详细的结构分析,有助于理解分子相互作用和设计 (Ullah 和 Stoeckli-Evans,2021)。
荧光应用
- 其衍生物已被开发为伯胺的荧光试剂,增强了生物化学中的分析技术 (Chen 和 Novotny,1997)。
未来方向
Indole derivatives have diverse biological activities and have immense potential to be explored for new therapeutic possibilities . Therefore, future research could focus on synthesizing new indole derivatives, including “2-(6-fluoro-5-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride”, and investigating their biological activities and mechanisms of action.
作用机制
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors could be potential targets for this compound.
Mode of Action
Indole derivatives are known to interact with their targets, causing various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific interactions and resulting changes would depend on the specific targets of this compound.
Biochemical Pathways
Indole derivatives are known to affect various biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Given the broad range of biological activities associated with indole derivatives , it’s likely that this compound could have diverse effects at the molecular and cellular level.
生化分析
Biochemical Properties
2-(6-fluoro-5-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 2-(6-fluoro-5-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions often involve binding to specific receptors or enzymes, leading to modulation of their activity. The nature of these interactions can vary, ranging from competitive inhibition to allosteric modulation, depending on the specific target and the chemical structure of the indole derivative.
Cellular Effects
2-(6-fluoro-5-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride exerts various effects on different types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . Additionally, 2-(6-fluoro-5-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride may affect the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties . These cellular effects are often mediated through specific interactions with cellular receptors or enzymes, leading to downstream changes in cellular function.
Molecular Mechanism
The molecular mechanism of action of 2-(6-fluoro-5-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride involves several key steps. Upon entering the cell, the compound can bind to specific receptors or enzymes, leading to changes in their activity. For instance, indole derivatives have been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory mediators . This inhibition results in reduced inflammation and pain. Additionally, 2-(6-fluoro-5-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride may modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes . These molecular interactions are critical for the compound’s biological activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(6-fluoro-5-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo metabolic degradation, leading to the formation of various metabolites . These metabolites may retain some biological activity or exhibit different effects compared to the parent compound. Additionally, long-term exposure to 2-(6-fluoro-5-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride may result in adaptive changes in cellular function, such as altered gene expression or enzyme activity . These temporal effects are important considerations for the use of the compound in therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-(6-fluoro-5-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride can vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At higher doses, it may cause toxic or adverse effects, such as liver or kidney damage . These dosage-dependent effects are important for determining the therapeutic window and safety profile of the compound. Studies in animal models have also identified threshold effects, where a certain dosage is required to achieve a significant biological response . Understanding these dosage effects is crucial for the development of safe and effective therapeutic strategies.
Metabolic Pathways
2-(6-fluoro-5-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of different metabolites . These metabolites may undergo further biotransformation or be excreted from the body. The interaction of 2-(6-fluoro-5-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride with metabolic enzymes can also affect metabolic flux and the levels of other metabolites . For example, the inhibition of specific enzymes by the compound may lead to the accumulation of certain metabolites, which can have downstream effects on cellular function. Understanding the metabolic pathways of the compound is important for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 2-(6-fluoro-5-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or passively diffuse into cells . Once inside the cell, it may interact with binding proteins or other cellular components, influencing its localization and accumulation . The distribution of the compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding to plasma proteins . These factors determine the bioavailability and therapeutic efficacy of the compound.
Subcellular Localization
The subcellular localization of 2-(6-fluoro-5-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride can influence its activity and function. The compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For example, indole derivatives have been shown to localize to the nucleus, where they can interact with transcription factors and modulate gene expression . Additionally, the compound may accumulate in specific organelles, such as mitochondria or lysosomes, where it can exert its effects on cellular metabolism or signaling pathways . Understanding the subcellular localization of the compound is important for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
2-(6-fluoro-5-methyl-1H-indol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2.ClH/c1-7-4-9-8(2-3-13)6-14-11(9)5-10(7)12;/h4-6,14H,2-3,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBPTAGOVWOIRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1F)NC=C2CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



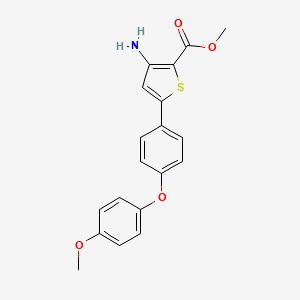
![[4-(Prop-2-en-1-yl)oxan-4-yl]methanol](/img/structure/B1383594.png)
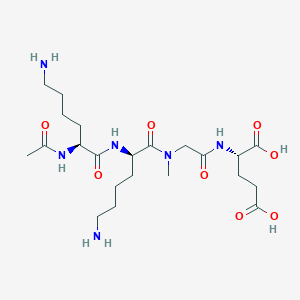
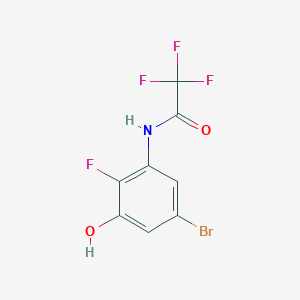

![4-((6-Bromo-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid](/img/structure/B1383601.png)

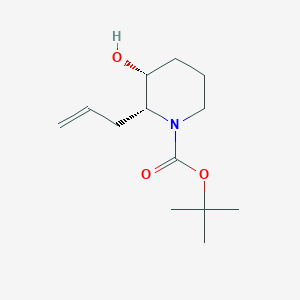
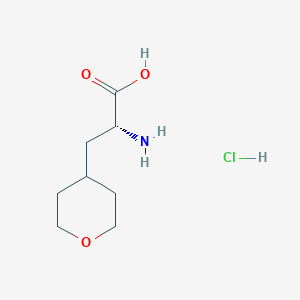
![11-Benzyl-2,11-Diazaspiro[6.7]Tetradecane](/img/structure/B1383609.png)


